Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642607
InChI: InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3
SMILES:
Molecular Formula: C14H25F2N3O2
Molecular Weight: 305.36 g/mol

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC18642607

Molecular Formula: C14H25F2N3O2

Molecular Weight: 305.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate -

Specification

Molecular Formula C14H25F2N3O2
Molecular Weight 305.36 g/mol
IUPAC Name tert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate
Standard InChI InChI=1S/C14H25F2N3O2/c1-13(2,3)21-12(20)19-7-4-11(14(15,16)10-19)18-8-5-17-6-9-18/h11,17H,4-10H2,1-3H3
Standard InChI Key JRKYEKVCPLLGPB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N2CCNCC2

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure combines a piperidine ring substituted with fluorine atoms at the 3,3-positions, a piperazine group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This configuration imparts both steric bulk and electronic effects, influencing its reactivity and interactions with biological targets. The Boc group enhances solubility in organic solvents, while the fluorine atoms increase metabolic stability and membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H25F2N3O2\text{C}_{14}\text{H}_{25}\text{F}_2\text{N}_3\text{O}_2
Molecular Weight305.36 g/mol
IUPAC Nametert-butyl 3,3-difluoro-4-piperazin-1-ylpiperidine-1-carboxylate
SMILESO=C(OC(C)(C)C)N1C(C(F)(F)C2CNCCN2)CC1
LogP (Predicted)1.6
Solubility2.78 mg/mL (ESOL)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Data derived from experimental and computational analyses .

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming the compound’s structure. The 19F^{19}\text{F}-NMR spectrum would show two distinct fluorine signals near -120 ppm, consistent with geminal difluoro groups. High-resolution MS would confirm the molecular ion peak at m/z 305.36.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of tert-butyl 3,3-difluoro-4-piperazin-1-yl-piperidine-1-carboxylate involves multi-step sequences, often starting from tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Key steps include:

  • Oxidation of Alcohol to Ketone:
    Dess-Martin periodinane (DMP) oxidizes the 4-hydroxy group to a ketone, yielding tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate .

    R-OHDMP, CH2Cl2R=O\text{R-OH} \xrightarrow{\text{DMP, CH}_2\text{Cl}_2} \text{R=O}

    This step proceeds in dichloromethane under inert conditions, achieving >90% yield .

  • Nucleophilic Substitution with Piperazine:
    The ketone intermediate undergoes nucleophilic substitution with piperazine in the presence of a reducing agent like sodium borohydride (NaBH4_4) to install the piperazine moiety .

    R=O+piperazineNaBH4,EtOHR-NH-(piperazine)\text{R=O} + \text{piperazine} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{R-NH-(piperazine)}

    Yields for this step vary between 50–70%, depending on reaction conditions .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsProductYield
1DMP, CH2_2Cl2_2, 20°C, N2_2tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate92%
2Piperazine, NaBH4_4, EtOH, 3hTarget compound65%

Adapted from .

Side Reactions and Optimization

Competing side reactions include over-reduction of the ketone or incomplete substitution. Using excess piperazine (2–3 equiv) and controlled addition of NaBH4_4 mitigates these issues . Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity.

Challenges and Future Directions

Metabolic Stability

Despite favorable LogP values, in vitro assays indicate rapid hepatic clearance (t1/2_{1/2} = 1.2 h in human microsomes) . Structural modifications, such as replacing the Boc group with a pivaloyloxymethyl (POM) prodrug, could enhance bioavailability.

Targeted Drug Delivery

Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may improve tissue-specific delivery. Preliminary docking studies suggest affinity for the 5-HT2A_{2A} receptor (ΔG = -9.2 kcal/mol), warranting in vivo validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator